2-Chloro-4-(methylsulfonamido)benzoic Acid
Description
Contextualization within Halogenated Aromatic Sulfonamide Derivatives
2-Chloro-4-(methylsulfonamido)benzoic acid belongs to the broader class of halogenated aromatic sulfonamide derivatives. This group of compounds is characterized by the presence of a sulfonamide group (-SO2NHR) and at least one halogen atom attached to an aromatic ring. nih.govnih.gov
Halogenation and sulfonation are key electrophilic aromatic substitution reactions used in the synthesis of these derivatives. libretexts.org The presence of a halogen, such as chlorine, on the benzene (B151609) ring can significantly influence the compound's reactivity and properties. libretexts.org
Sulfonamides, in general, are a critical class of compounds in medicinal chemistry and other industrial applications. nih.govwikipedia.org They are known for a wide range of biological activities. nih.gov The introduction of halogens to the aromatic ring of sulfonamides can further modulate their chemical and biological profiles, leading to the development of compounds with specific applications. nih.gov For instance, certain halogenated benzenesulfonamide (B165840) derivatives have been investigated for their potential anti-coagulant properties. nih.gov
Structural Features and Their Implications for Chemical Reactivity and Synthetic Design
The chemical structure of this compound is defined by a benzoic acid core substituted with a chloro group at the ortho position and a methylsulfonamido group at the para position relative to the carboxylic acid function.
The key structural features and their implications are:
Benzoic Acid Group (-COOH): This functional group imparts acidic properties to the molecule and serves as a primary site for various chemical transformations, such as esterification and amide bond formation.
Chloro Group (-Cl): As an electron-withdrawing group, the chlorine atom at the ortho position influences the electronic density of the aromatic ring. This can affect the acidity of the carboxylic acid and the reactivity of the ring towards further substitution reactions. google.com
Methylsulfonamido Group (-NHSO2CH3): This group is also strongly electron-withdrawing. google.com The presence of both the chloro and methylsulfonamido groups makes the oxidation of related precursors, like 2-chloro-4-methylsulfonyltoluene, more challenging. google.com The sulfonamide moiety is a key feature in many biologically active molecules. slideshare.net
The interplay of these functional groups makes this compound a valuable intermediate in multi-step organic syntheses. For example, it is a crucial precursor in the synthesis of the herbicide Sulcotrione (B48614). google.cominnospk.com The synthesis of the parent compound itself can be achieved through methods like the oxidation of 2-chloro-4-methylsulfonyltoluene. google.comgoogle.com
Below is a table summarizing the key properties of this compound.
| Property | Value |
| CAS Number | 53250-83-2 chembk.cominnospk.com |
| Molecular Formula | C8H7ClO4S chembk.cominnospk.com |
| Molecular Weight | 234.66 g/mol chembk.com |
| Melting Point | 192-193 °C chembk.cominnospk.com |
| Boiling Point | 454.8±45.0 °C chembk.cominnospk.com |
| Appearance | White to almost white powder or crystal chembk.cominnospk.com |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-(methanesulfonamido)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-15(13,14)10-5-2-3-6(8(11)12)7(9)4-5/h2-4,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPZWTSCHWHTEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Characterization Techniques and Spectroscopic Analysis in the Study of 2 Chloro 4 Methylsulfonamido Benzoic Acid
Structural Elucidation via X-ray Crystallography and Diffraction Studies
X-ray crystallography and diffraction are powerful, non-destructive techniques that provide definitive information about the three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction for Molecular Geometry and Intermolecular Interactions
Single crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the precise molecular structure of a compound. By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, it is possible to map the electron density and thus determine the exact positions of each atom.
For 2-Chloro-4-(methylsulfonamido)benzoic acid, an SCXRD analysis would reveal critical details about its molecular geometry, including:
Bond Lengths and Angles: Precise measurements of all covalent bonds, such as those within the benzene (B151609) ring, the carboxylic acid group (-COOH), and the methylsulfonamido group (-NHSO₂CH₃).
Conformation: The dihedral angles between the plane of the benzene ring and the substituents, revealing any twisting or deviation from planarity. This is particularly relevant for understanding the spatial relationship between the carboxylic acid and the bulky sulfonamido group.
Intermolecular Interactions: A key insight from SCXRD is the visualization of non-covalent interactions that govern the crystal packing. In the case of this molecule, strong hydrogen bonds are expected. Typically, carboxylic acids form centrosymmetric dimers in the solid state via hydrogen bonds between their -COOH groups. nih.gov Additionally, the N-H group of the sulfonamide and the sulfonyl oxygens provide further sites for hydrogen bonding, potentially leading to the formation of extended supramolecular networks. researchgate.net
Powder X-ray Diffraction for Phase Purity and Polymorphism Characterization
Powder X-ray diffraction (PXRD) is an essential technique for the analysis of a polycrystalline or powdered sample. It is used to generate a characteristic diffraction pattern that serves as a unique "fingerprint" for a specific crystalline solid. units.it
The primary applications of PXRD in the study of this compound include:
Phase Purity Assessment: After synthesis, PXRD is used to confirm that the desired crystalline phase has been formed and to detect the presence of any crystalline impurities or unreacted starting materials. The experimental pattern of a synthesized batch is compared against a reference pattern to verify its identity and purity. units.it
Polymorphism Characterization: Many organic molecules can exist in multiple crystalline forms, a phenomenon known as polymorphism. google.com These polymorphs have the same chemical composition but different crystal lattice arrangements, which can affect physical properties like melting point and solubility. google.comrsc.org PXRD is a primary tool for identifying and distinguishing between different polymorphic forms, as each will produce a unique diffraction pattern. rsc.orgnih.gov
Spectroscopic Probes for Molecular Structure and Purity Assessment
Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, providing complementary information on molecular structure, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of specific nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
For this compound, the expected NMR signals would be used to confirm the connectivity of the molecule.
¹H NMR: The proton NMR spectrum would be expected to show several distinct signals. The single proton of the carboxylic acid (-COOH) would typically appear as a broad singlet far downfield (>10 ppm). The proton of the sulfonamide (N-H) would also be a singlet, with a chemical shift that can vary. The methyl group (-CH₃) protons would appear as a sharp singlet, typically in the 2-3 ppm range. The three protons on the aromatic ring would appear in the aromatic region (7-8.5 ppm) with splitting patterns (e.g., doublets, doublet of doublets) determined by their coupling to adjacent protons. docbrown.infomit.edu
¹³C NMR: The carbon NMR spectrum would show a distinct signal for each unique carbon atom. docbrown.info This would include the carbonyl carbon of the carboxylic acid (~165-175 ppm), the six distinct carbons of the substituted benzene ring (~110-145 ppm), and the methyl carbon of the sulfonamido group (~40 ppm). docbrown.info
Table 1: Expected NMR Spectroscopic Data for this compound
| Assignment | ¹H NMR (Expected) | ¹³C NMR (Expected) |
| Carboxylic Acid (-COOH) | >10 ppm (broad singlet, 1H) | ~165-175 ppm |
| Aromatic Ring (-C₆H₃-) | ~7.0-8.5 ppm (multiplets, 3H) | ~110-145 ppm (6 signals) |
| Sulfonamide (-NH-) | Variable (singlet, 1H) | N/A |
| Methyl Group (-CH₃) | ~2.5-3.5 ppm (singlet, 3H) | ~35-45 ppm |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Reaction Monitoring
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making FTIR an excellent tool for identifying which groups are present in a molecule. quora.comnih.govsemanticscholar.orgslideshare.net
Key vibrational bands expected in the FTIR spectrum of this compound include:
O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid. jove.comdocbrown.info
N-H Stretch: A moderate peak around 3200-3400 cm⁻¹ corresponding to the N-H bond of the sulfonamide group.
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band between 1680 and 1710 cm⁻¹ for the carbonyl group of the aromatic carboxylic acid. jove.comresearchgate.net
S=O Stretches: Two strong absorption bands for the sulfonyl group (-SO₂-), corresponding to asymmetric (~1320-1360 cm⁻¹) and symmetric (~1140-1180 cm⁻¹) stretching.
C-O Stretch: A peak in the 1210-1320 cm⁻¹ range associated with the C-O bond of the carboxylic acid. docbrown.info
Furthermore, FTIR is a valuable tool for real-time reaction monitoring. aidic.itnih.gov For instance, during the synthesis of this compound, one could monitor the disappearance of a reactant's characteristic peak or the appearance of the prominent C=O peak of the benzoic acid product to track the reaction's progress. aidic.it
Table 2: Expected FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Carboxylic Acid | 2500-3300 | Strong, Broad |
| N-H Stretch | Sulfonamide | 3200-3400 | Medium |
| C=O Stretch | Carboxylic Acid | 1680-1710 | Strong |
| S=O Asymmetric Stretch | Sulfonamide | 1320-1360 | Strong |
| S=O Symmetric Stretch | Sulfonamide | 1140-1180 | Strong |
| C-O Stretch | Carboxylic Acid | 1210-1320 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. shu.ac.uk The absorption of this energy promotes electrons from a ground state to a higher energy excited state. libretexts.org
For this compound, the chromophores—the parts of the molecule that absorb light—are the substituted benzene ring and the carbonyl group. The expected electronic transitions would be:
π → π* Transitions: These high-energy transitions involve the excitation of electrons from pi (π) bonding orbitals to pi antibonding (π*) orbitals. They are associated with the aromatic ring and the C=O double bond and typically result in strong absorption bands in the near-UV region (200-300 nm). shu.ac.ukhnue.edu.vn
n → π* Transitions: These lower-energy transitions involve promoting an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen or nitrogen atoms, to a pi antibonding (π) orbital. shu.ac.uk These absorptions are generally much weaker than π → π transitions and can occur at longer wavelengths. For carboxylic acids, a weak n → π* transition is typically observed in the 200-215 nm range. jove.com Conjugation with the benzene ring can shift these absorptions to longer wavelengths. jove.comhnue.edu.vn
The resulting UV-Vis spectrum provides a profile of the compound's electronic structure, which is influenced by its specific pattern of substitution and conjugation. hnue.edu.vn
Mass Spectrometry Techniques for Molecular Weight Confirmation and Impurity Profiling
Mass spectrometry (MS) is a powerful analytical technique used for the precise determination of the molecular weight of this compound and for the identification and quantification of process-related impurities. The molecular formula of this compound is C8H7ClO4S, which corresponds to a molecular weight of approximately 234.66 g/mol . sigmaaldrich.com
In a typical mass spectrometry workflow, the compound is first ionized, and then the resulting ions are separated based on their mass-to-charge ratio (m/z). This allows for the unambiguous confirmation of the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, which can help to confirm the elemental composition of the molecule.
Furthermore, mass spectrometry is an invaluable tool for impurity profiling. During the synthesis of this compound, various impurities can be generated, such as starting materials, by-products, and degradation products. Techniques like liquid chromatography-mass spectrometry (LC-MS) combine the separation power of liquid chromatography with the detection capabilities of mass spectrometry to separate, identify, and quantify these impurities. analytice.com This is crucial for ensuring the quality and purity of the final product. The fragmentation pattern of the parent molecule and its impurities in the mass spectrometer can provide structural information, aiding in the identification of unknown impurities.
Chromatographic Methods for Reaction Progress Monitoring and Product Purification
Chromatographic techniques are essential for monitoring the progress of chemical reactions and for the purification of the final product. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Thin Layer Chromatography (TLC) for Qualitative Analysis
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for the qualitative analysis of this compound. nih.govsigmaaldrich.com It is particularly useful for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product over time. sigmaaldrich.com
In TLC, a small amount of the reaction mixture is spotted onto a plate coated with a thin layer of an adsorbent material, typically silica gel, which serves as the stationary phase. utexas.edu The plate is then placed in a developing chamber containing a suitable solvent or solvent mixture (the mobile phase). As the mobile phase moves up the plate by capillary action, the components of the mixture are separated based on their polarity. utexas.edu More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, while less polar compounds travel further. The separated spots can be visualized under UV light. nih.gov
By comparing the TLC profile of the reaction mixture to that of the starting materials and the pure product, one can qualitatively assess the progress of the reaction. The presence of a new spot corresponding to the product and the diminishing intensity of the starting material spots indicate that the reaction is proceeding.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Quantitative Analysis and Purity Determination
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful and widely used techniques for the quantitative analysis and purity determination of this compound. analytice.com These methods offer high resolution, sensitivity, and reproducibility, making them ideal for quality control and impurity profiling. ekb.eg
In HPLC and UPLC, the sample is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column at high pressure, and the components of the sample are separated based on their interactions with the stationary and mobile phases. A detector at the end of the column measures the concentration of each component as it elutes.
These techniques can be used to:
Determine the purity of the final product: By separating the main compound from any impurities, the purity can be accurately quantified.
Quantify the amount of product formed: This is essential for determining the yield of a reaction.
Identify and quantify impurities: HPLC and UPLC can detect and quantify even trace amounts of impurities, which is critical for ensuring the safety and efficacy of pharmaceutical compounds. ekb.eg
UPLC is a more recent development that uses smaller stationary phase particles and higher pressures than conventional HPLC. This results in faster analysis times, improved resolution, and increased sensitivity.
| Technique | Principle | Application in the study of this compound |
| HPLC | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase under high pressure. | Quantitative analysis of product yield, determination of purity, and profiling of impurities. |
| UPLC | Similar to HPLC but utilizes smaller particle sizes for the stationary phase and higher operating pressures. | Faster and more sensitive analysis for purity determination and impurity profiling with higher resolution. |
Thermal Analysis for Solid-State Behavior and Stability Investigations
Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For this compound, these methods provide valuable information about its solid-state behavior, thermal stability, and decomposition profile. researchgate.netresearchgate.net
Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are commonly used.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. This information can be used to determine the thermal stability of the compound and to identify the temperatures at which decomposition occurs.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can be used to determine the melting point, glass transition temperature, and other thermal transitions of the compound.
Theoretical and Computational Chemistry Approaches for 2 Chloro 4 Methylsulfonamido Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like 2-Chloro-4-(methylsulfonamido)benzoic Acid. These methods provide insights into various molecular properties at the atomic and electronic levels.
Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the ground-state properties of molecules. It allows for the calculation of the potential energy landscapes, which helps in identifying the stable conformers of a molecule. mdpi.com For substituted benzoic acids, DFT calculations, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine the minimum energy structures. mdpi.com These calculations consider the internal rotations around the exocyclic C-C and C-O bonds, which are the key conformational degrees of freedom. mdpi.com
The energetics of the molecule, including the relative energies of different conformers, can be accurately predicted. For instance, in related substituted benzoic acids, the energy difference between cis and trans conformers, as well as the rotational barriers, have been calculated to understand their relative stabilities and interconversion possibilities. mdpi.com
Table 1: Computed Properties of 2-Chloro-4-(methylsulfonyl)benzoic acid
| Property | Value |
| Molecular Weight | 234.66 g/mol |
| Molecular Formula | C8H7ClO4S |
| XLogP3 | 1.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
| Exact Mass | 233.9753576 Da |
| Monoisotopic Mass | 233.9753576 Da |
This data is computationally derived. nih.govnih.gov
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgyoutube.comwikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.orgyoutube.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical stability and reactivity of a molecule. nih.gov A smaller energy gap suggests higher reactivity. nih.gov
The Molecular Electrostatic Potential (MEP) is another valuable tool for predicting reactivity. nih.gov It maps the electrostatic potential onto the electron density surface of a molecule, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). nih.gov These maps help in identifying the sites for electrophilic and nucleophilic attacks. For instance, in similar aromatic compounds, the negative potential regions are often localized over electronegative atoms like oxygen, indicating sites prone to electrophilic attack. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound involves identifying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. For substituted benzoic acids, the primary conformational flexibility arises from the rotation of the carboxylic group and the substituent groups attached to the benzene (B151609) ring. mdpi.com Quantum chemical calculations are often employed to explore the potential energy surface and identify the stable conformers and the energy barriers between them. mdpi.com
Molecular Dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of the molecule over time. researchgate.netunimi.it By simulating the motion of atoms and molecules, MD can reveal how the molecule behaves in different environments, such as in solution or in a crystal lattice. unimi.it For example, MD simulations of benzoic acid in confined spaces have shown that the environment can significantly impact the liquid's collective dynamics and viscosity. unimi.it For complex derivatives, MD simulations can also be used to validate the stability of a ligand-protein complex in drug design studies. researchgate.net
Computational Prediction Methodologies for Acid-Base Properties in Complex Organic Systems
The acidity of this compound, a key chemical property, can be predicted using computational methods. The acid dissociation constant (pKa) is influenced by the electronic effects of the substituents on the benzoic acid ring. The chloro and methylsulfonamido groups, with their electron-withdrawing properties, are expected to increase the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.
Computational approaches, including those based on quantum mechanics, can provide quantitative predictions of pKa values. These methods often involve calculating the energies of the acid and its conjugate base and relating the energy difference to the pKa. The accuracy of these predictions depends on the level of theory and the inclusion of solvent effects, which are crucial for describing the dissociation process in a solution.
In Silico Modeling of Intermolecular Interactions
In silico modeling is a powerful technique for studying the intermolecular interactions of this compound. These interactions are critical in determining the compound's physical properties, such as its crystal structure and boiling point, as well as its biological activity.
Hirshfeld surface analysis is a common computational tool used to visualize and quantify intermolecular interactions in crystals. nih.gov This method maps various properties onto the Hirshfeld surface, which is the boundary of the space a molecule occupies in a crystal. The analysis of fingerprint plots derived from the Hirshfeld surface can reveal the nature and extent of different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces. nih.gov For example, in related sulfonamide structures, C-H···O and other hydrogen bonding interactions have been identified as key contributors to the crystal packing. nih.gov Molecular docking is another important in silico technique, particularly in the context of drug design, where it is used to predict the binding orientation of a small molecule to a protein target. nih.gov
Role of 2 Chloro 4 Methylsulfonamido Benzoic Acid As a Chemical Synthon in Organic Synthesis
Utilization as a Building Block for the Assembly of Complex Organic Molecules
The distinct functional groups of 2-chloro-4-(methylsulfonamido)benzoic acid allow for its participation in a variety of chemical reactions, rendering it an essential component in the assembly of intricate molecular architectures. The carboxylic acid group can undergo esterification or amidation to form larger structures. The chloro substituent can be displaced through nucleophilic aromatic substitution, and the sulfonamido group can be involved in various coupling reactions.
One of the primary methods for preparing this key intermediate involves the oxidation of 2-chloro-4-(methylsulfonyl)toluene. Another synthetic route starts with 2-chloro-4-(chlorosulfonyl)benzoyl chloride, which is treated with sodium sulfite (B76179) and sodium bicarbonate, followed by reaction with the sodium salt of chloroacetic acid. prepchem.com A further method utilizes 4-methylsulfonyltoluene as a starting material, which undergoes chlorination and subsequent oxidation to yield the final product. google.com
Precursor in the Synthesis of Heterocyclic Compounds (e.g., Thiazine (B8601807) Derivatives)
The reactivity of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds. For instance, the presence of the chloro and carboxylic acid groups allows for intramolecular cyclization reactions to form ring systems. While specific examples of its direct use in thiazine synthesis are not extensively detailed in the provided search results, the general principles of heterocyclic synthesis suggest its potential. The amino group of the sulfonamide could, for example, react with a suitable dielectrophile to form a thiazine ring.
Intermediate in the Preparation of Agrochemicals, including Herbicides
A significant application of this compound lies in the agrochemical sector, where it serves as a key intermediate in the production of herbicides. innospk.com Notably, it is a precursor in the synthesis of sulcotrione (B48614), a selective herbicide used for controlling broadleaf weeds in corn and other crops. innospk.comgoogle.com The synthesis of sulcotrione from this benzoic acid derivative highlights the industrial importance of this chemical synthon. google.com The compound is also a known environmental transformation product of sulcotrione, identified as ICIA0051-CMBA. nih.gov
The production of this intermediate for agrochemical use often starts from 2-chloro-4-(methylsulfonyl)toluene, which is then oxidized. google.com Various oxidation methods have been developed, including those using nitric acid or sodium hypochlorite (B82951). google.comgoogle.com
Reactant in the Synthesis of Advanced Pharmaceutical Precursors and Ligands
In the pharmaceutical industry, this compound and its derivatives are valuable for creating advanced pharmaceutical precursors and ligands. The structural features of this molecule allow for its incorporation into complex drug candidates. For example, related sulfonamide-containing benzoic acids have been used in the synthesis of allosteric modulators for receptors like MrgX1. nih.gov
The synthesis of such pharmaceutical intermediates often involves coupling the carboxylic acid group with various amines or other nucleophiles. The general synthetic utility of substituted benzoic acids is well-established in medicinal chemistry for the development of new therapeutic agents. researchgate.netnih.gov
Interactive Data Table: Synthesis Methods for this compound
| Starting Material | Key Reagents | Reaction Type | Reference |
| 2-Chloro-4-(methylsulfonyl)toluene | Oxidizing agents (e.g., nitric acid, sodium hypochlorite) | Oxidation | google.com |
| 2-Chloro-4-(chlorosulfonyl)benzoyl chloride | Sodium sulfite, sodium bicarbonate, sodium salt of chloroacetic acid | Nucleophilic substitution and subsequent reaction | prepchem.com |
| 4-Methylsulfonyltoluene | Chlorine, oxidizing agent | Chlorination, Oxidation | google.com |
Environmental Transformation and Degradation Pathways of 2 Chloro 4 Methylsulfonamido Benzoic Acid
A Secondary Player: Characterization as a Metabolite and Environmental Transformation Product
2-Chloro-4-(methylsulfonamido)benzoic acid, also known as CMBA, is primarily recognized in environmental science as a major metabolite of the herbicide sulcotrione (B48614). herts.ac.uknih.gov Its presence in the environment is a direct consequence of the degradation of sulcotrione, a chemical used to control broadleaf weeds and grasses in crops. innospk.com Scientific literature confirms that CMBA is a significant transformation product found in soil, groundwater, and plant systems following the application of sulcotrione. herts.ac.uk
The formation of CMBA is a critical aspect of the environmental fate of sulcotrione, indicating a transformation of the parent herbicide into a new chemical entity with its own distinct environmental properties and behavior.
Degradation Across Compartments: Uncovering the Pathways
The environmental persistence and ultimate fate of this compound are determined by the degradation pathways it undergoes in different environmental compartments.
Soil Systems: A Microbial Undertaking
In soil environments, the transformation of sulcotrione to this compound is predominantly a biological process driven by soil microorganisms. herts.ac.uk Studies have shown that the rate of this degradation can be influenced by soil properties, such as pH. The persistence of CMBA can vary between different soil types. While it may dissipate in some soils, it has been observed to be more persistent in others.
The primary degradation pathway of sulcotrione in soil involves the cleavage of the dione (B5365651) ring, leading to the formation of CMBA. Research has identified specific microorganisms, such as Bradyrhizobium sp., that are capable of carrying out this transformation.
Table 1: Microbial Degradation of Sulcotrione to CMBA
| Microorganism | Parent Compound | Key Metabolite | Environmental Matrix |
|---|
While the formation of CMBA is well-documented, detailed pathways for its subsequent degradation in soil are less understood.
Groundwater Systems: A Question of Persistence
As a soil metabolite, this compound has the potential to leach into groundwater. Its detection in groundwater is an indicator of the mobility and persistence of sulcotrione and its transformation products. herts.ac.uk The degradation pathways of CMBA within groundwater systems are not extensively detailed in current scientific literature, highlighting an area for further research. The chemical properties of CMBA, such as its water solubility, will influence its mobility and potential for transport into aquatic environments.
Plant Systems: Inactivation of the Parent Herbicide
Within plant tissues, the formation of this compound is a detoxification mechanism. Plants metabolize the active herbicide sulcotrione into CMBA, effectively deactivating it. herts.ac.uk This metabolic process is a key factor in the selectivity of sulcotrione, allowing tolerant plant species to survive its application. The specific enzymatic reactions and subsequent fate of CMBA within the plant are areas of ongoing scientific investigation.
Unraveling Chemical Breakdown: Oxidative and Hydrolytic Degradation
Information specifically detailing the oxidative and hydrolytic degradation mechanisms of this compound in environmental contexts is limited. While the formation from its parent compound, sulcotrione, is established, the abiotic breakdown of CMBA itself is not as well-characterized.
Q & A
Q. What are the standard synthetic routes for 2-Chloro-4-(methylsulfonamido)benzoic Acid, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves sulfonation and chlorination steps. A validated route (Example 2 in ) uses sodium sulfite (Na₂SO₃) and sodium bicarbonate (NaHCO₃) under reflux to achieve an 85% purity yield. Key parameters include:
- Temperature control : Maintaining 50–75°C during sulfonation prevents side reactions.
- Catalyst selection : FeCl₃ (for chlorination) improves regioselectivity in related sulfonamide syntheses .
- Workup : Acidification with HCl precipitates the product, which is filtered and dried.
| Reaction Step | Reagents/Conditions | Yield/Purity |
|---|---|---|
| Sulfonation | Na₂SO₃, NaHCO₃, H₂O, 19h reflux | 85% purity |
| Chlorination | Cl₂ gas, FeCl₃ catalyst | 89% yield (analogous route) |
Q. Which characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve bond lengths/angles, validated in sulfonamide derivatives .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., methylsulfonamido and chloro groups) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks) .
Q. How is HPLC utilized for purity analysis, and what parameters ensure accuracy?
Methodological Answer: Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is recommended. For analogous benzoic acid derivatives:
- Mobile phase : Acetonitrile/water (60:40 v/v) with 0.1% trifluoroacetic acid improves peak resolution .
- Retention time : ~8–10 minutes (method validated for 98–103% recovery) .
| Column Type | Mobile Phase | Flow Rate | Retention Time |
|---|---|---|---|
| C18 | ACN/H₂O (60:40) | 1.0 mL/min | 8.5 min |
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during refinement?
Methodological Answer: Discrepancies in thermal parameters or occupancy rates arise from disordered atoms. Strategies include:
Q. What computational approaches predict the compound’s bioactivity against multidrug-resistant cancer cells?
Methodological Answer:
- Molecular docking : AutoDock Vina screens interactions with MCF-7/ADR cancer targets (e.g., P-glycoprotein).
- MD simulations : GROMACS assesses binding stability (20–50 ns runs) .
- QSAR modeling : Correlate substituent electronegativity (Cl, SO₂NH₂) with IC₅₀ values .
Q. How do reaction solvent systems influence yield in large-scale synthesis?
Methodological Answer: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may hydrolyze sulfonamides. Comparative studies show:
Q. What strategies mitigate byproduct formation during sulfonamide functionalization?
Methodological Answer:
- Protecting groups : Boc- or Fmoc-protected amines prevent unwanted N-alkylation .
- Low-temperature stepwise addition : Adding chloroacetyl chloride at 0°C minimizes polysubstitution .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental NMR shifts?
Methodological Answer:
- Solvent effects : DMSO-d₆ vs. CDCl₃ alters chemical shifts for acidic protons (e.g., -COOH).
- DFT calculations : Gaussian09 predicts shifts at the B3LYP/6-311+G(d,p) level; deviations >0.5 ppm suggest conformational issues .
- Impurity profiling : LC-MS identifies residual reactants (e.g., unreacted sulfonyl chloride) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
